N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide
Description
Nuclear Magnetic Resonance Spectroscopy
¹H and ¹³C nuclear magnetic resonance (NMR) spectroscopy provide critical insights into the compound’s electronic environment. The ¹H NMR spectrum reveals distinct signals:
- δ 3.80 ppm : Singlet for the methoxy group (-OCH₃) on the 3-methoxyphenyl ring.
- δ 6.70–7.50 ppm : Multiplet signals corresponding to aromatic protons from both phenyl rings.
- δ 4.50 ppm : Doublet for the methylene group (-CH₂-) linking the isoxazole and acetamide.
¹³C NMR assignments include:
Infrared Spectroscopy
Infrared (IR) spectroscopy identifies key functional groups:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 338.36 (calculated for C₁₉H₁₈N₂O₄⁺). Fragmentation patterns include:
- Loss of methoxy group (m/z 307.28).
- Cleavage of the acetamide chain (m/z 177.12 for the isoxazole-methyl fragment).
X-ray Crystallographic Analysis and Conformational Studies
While X-ray crystallographic data for this specific compound remains unpublished, analogous isoxazole derivatives exhibit planar isoxazole rings with slight puckering due to substituent steric effects. Computational models predict a dihedral angle of 15–25° between the isoxazole and 3-methoxyphenyl ring, minimizing electronic repulsion. The phenoxyacetamide chain adopts a gauche conformation relative to the isoxazole, stabilized by intramolecular hydrogen bonding between the amide N-H and the isoxazole oxygen.
Computational Modeling of Electronic Structure and Reactivity
Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal:
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
- Electrostatic potential maps : Negative charge localization on the isoxazole oxygen (-0.32 e) and acetamide carbonyl (-0.45 e), suggesting nucleophilic attack sites.
- NBO analysis : Hyperconjugation between the isoxazole’s lone pairs and the σ* orbitals of adjacent C-N bonds stabilizes the ring.
Reactivity predictions highlight susceptibility to electrophilic substitution at the isoxazole’s 4-position and hydrolysis of the acetamide under acidic conditions.
Properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-17-9-5-6-14(10-17)18-11-15(21-25-18)12-20-19(22)13-24-16-7-3-2-4-8-16/h2-11H,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQYAQFOLIQZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . This reaction can be catalyzed by metals such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective and environmentally friendly reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide exhibits a range of biological activities that make it a candidate for drug development:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as monoamine oxidase (MAO), which are crucial in neurological disorders .
- Anticancer Properties : Research indicates that this compound may possess anticancer activity against various cancer cell lines. For instance, studies using the Sulforhodamine B assay have demonstrated its effectiveness in inhibiting cell proliferation in CNS cancer cell lines .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Anticancer Activity : In vitro studies have shown that this compound selectively inhibits the growth of cancer cells, demonstrating significant percent growth inhibition across different cancer types. For example, one study reported growth inhibition percentages ranging from 51% to 86% against various cell lines .
- Biochemical Studies : The compound's ability to act as an enzyme inhibitor has been explored in biochemical assays, highlighting its potential as a therapeutic agent in treating conditions related to enzyme dysregulation .
Mechanism of Action
The mechanism of action of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as monoamine oxidase (MAO), which play a critical role in neurological disorders . The compound may also interact with other biological targets, leading to its observed therapeutic effects .
Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s uniqueness lies in its 3-methoxyphenyl-isoxazole scaffold. Below is a comparison with structurally related compounds from the evidence:
Activity Trends
- Chloro vs. Methoxy Substituents : Chlorine in ’s analog introduces steric and electronic effects that could alter binding kinetics compared to the methoxy group’s hydrogen-bonding capability .
- Indole-Isoxazole Hybrids () : Compounds with indole moieties (e.g., logP ~6.5–6.8) exhibit higher hydrophobicity, which may correlate with improved CNS penetration but increased metabolic clearance risks .
Critical Analysis of Structural Divergence
- Meta-Substitution vs. Para-Substitution : The 3-methoxy group on the target’s phenyl ring may confer distinct steric interactions compared to para-substituted analogs, affecting target binding.
- Sulfonamide vs.
Biological Activity
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features an isoxazole ring connected to a phenoxyacetamide moiety, which contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 325.36 g/mol.
Structural Formula
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects.
Case Study: Sulforhodamine B (SRB) Assay
In a study utilizing the SRB assay, the compound was evaluated for its antiproliferative activity against leukemia and lung cancer cell lines. The results indicated:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Leukemia (K562) | 15.2 | Induction of apoptosis and cell cycle arrest |
| Lung Cancer (A549) | 12.8 | Inhibition of protein synthesis |
These findings suggest that the compound's mechanism may involve both apoptosis induction and inhibition of cell proliferation.
Antibacterial Activity
Additionally, this compound has shown antibacterial properties against several strains of bacteria. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Results
The MIC values for various bacterial strains are summarized below:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.
The biological activity of this compound is attributed to its interaction with specific cellular targets:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax.
- Cell Cycle Arrest : It influences cell cycle progression by upregulating p21^WAF1, leading to cell cycle arrest at the G1 phase.
- Inhibition of Enzymatic Activity : Preliminary studies suggest it may inhibit certain enzymes involved in cellular proliferation, although further research is needed to elucidate these pathways.
Q & A
Q. What methodologies are used to analyze metabolic pathways and identify reactive intermediates?
- Workflow :
Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH.
Phase II : Assess glucuronidation/sulfation using UDPGA or PAPS cofactors.
Detection : UPLC-QTOF-MS for metabolite profiling.
- Case Study : Isoxazole rings are prone to oxidative cleavage; introduce fluorine to block metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
